N-Acetyl-S-(2-hydroxypropyl)cysteine Dicyclohexylammonium Salt
Description
N-Acetyl-S-(2-hydroxypropyl)cysteine Dicyclohexylammonium Salt is a metabolite of halopropanes.
Properties
CAS No. |
38130-86-8 |
|---|---|
Molecular Formula |
C₂₀H₃₈N₂O₄S |
Molecular Weight |
402.59 |
IUPAC Name |
(2R)-2-acetamido-3-(2-hydroxypropylsulfanyl)propanoic acid;N-cyclohexylcyclohexanamine |
InChI |
InChI=1S/C12H23N.C8H15NO4S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-5(10)3-14-4-7(8(12)13)9-6(2)11/h11-13H,1-10H2;5,7,10H,3-4H2,1-2H3,(H,9,11)(H,12,13)/t;5?,7-/m.0/s1 |
SMILES |
CC(CSCC(C(=O)O)NC(=O)C)O.C1CCC(CC1)NC2CCCCC2 |
Synonyms |
N-Acetyl-3-[(2-hydroxypropyl)thio]alanine Dicyclohexylammonium Salt; N-Acetyl-S-(2-hydroxypropyl)-L-cysteine Dicyclohexylammonium Salt; S-(2-Hydroxypropyl)mercapturic Acid N-Cyclohexylcyclohexanamine Salt; HPMA Dicyclohexylammonium Salt; |
Origin of Product |
United States |
Preparation Methods
Solvent Selection
Aqueous solvents are preferred for the acetylation and alkylation steps due to cysteine’s hydrophilicity. However, ethanol-water mixtures (1:1 v/v) improve 2-chloropropanol solubility, accelerating reaction kinetics.
Temperature Optimization
Elevated temperatures (>40°C) risk racemization of the L-cysteine chiral center, necessitating strict temperature control.
Salt Formation Efficiency
The stoichiometric ratio of dicyclohexylamine to the free acid is critical. A 1:1 molar ratio in THF yields >95% salt conversion, confirmed by nuclear magnetic resonance (NMR) spectroscopy.
Purification and Characterization
Post-synthesis purification involves:
-
Acid Precipitation: Adjusting the pH to 2–3 with HCl precipitates the free acid form.
-
Recrystallization: Dissolving the precipitate in hot ethanol and cooling to −20°C yields crystalline N-Acetyl-S-(2-hydroxypropyl)cysteine.
-
Salt Formation: Reacting the purified acid with dicyclohexylamine in acetonitrile, followed by solvent evaporation, produces the final salt.
Table 2: Analytical Characterization Data
| Property | Method | Result |
|---|---|---|
| Purity | HPLC | ≥98% |
| Melting Point | DSC | 161–165°C |
| Molecular Weight | Mass Spectrometry | 402.59 g/mol |
| Deuterated Analog | Isotopic Analysis | 99% D (for D6 variant) |
Challenges and Mitigation Strategies
-
Byproduct Formation: Over-alkylation can occur if excess 2-chloropropanol is used. Mitigated by stepwise reagent addition.
-
Racemization: Controlled pH (8–9) and temperature (<40°C) preserve stereochemical integrity.
-
Solvent Residues: Residual THF or acetonitrile is removed via vacuum drying.
Applications in Research
The dicyclohexylammonium salt form is preferred in proteomics for its enhanced stability in aqueous buffers, facilitating studies on protein thiol modifications. Its deuterated variants serve as internal standards in quantifying acrolein metabolites, underscoring its role in toxicology research .
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-S-(2-hydroxypropyl)cysteine Dicyclohexylammonium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to its thiol form.
Substitution: Nucleophilic substitution reactions are common, where the hydroxyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are used under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives depending on the reagents used .
Scientific Research Applications
Chemical Properties and Structure
- Chemical Name: N-Acetyl-S-(2-hydroxypropyl)-L-cysteine Dicyclohexylammonium Salt
- CAS Number: 38130-86-8
- Molecular Formula: C12H23N·C8H15NO4S
- Molecular Weight: 402.59 g/mol
This compound functions as a reactive intermediate, participating in nucleophilic substitution reactions where the sulfur atom attacks electrophilic centers, facilitating the formation of new chemical bonds .
Organic Synthesis
N-Acetyl-S-(2-hydroxypropyl)cysteine Dicyclohexylammonium Salt serves as a versatile reagent in organic synthesis. Its ability to act as a nucleophile allows it to be utilized in:
- Formation of Carbon-Carbon Bonds: It can be involved in reactions that create complex organic molecules, which are crucial in pharmaceutical development.
- Modification of Biomolecules: The compound can modify proteins and other biomolecules, aiding in the study of biochemical pathways and interactions .
Biochemical Studies
The compound is instrumental in studying oxidative stress and cellular responses. It has been shown to:
- Ameliorate Oxidative Stress: In research involving cell lines, N-acetyl-L-cysteine (a related compound) has demonstrated protective effects against oxidative stress induced by various agents, thereby highlighting its potential therapeutic applications .
Toxicology and Environmental Monitoring
This compound is a metabolite of propylene oxide, which is used extensively in industrial applications. Its role in:
- Biomonitoring Studies: The compound can serve as a biomarker for exposure to propylene oxide, providing insights into environmental health risks associated with this chemical .
Case Study 1: Protective Effects Against Disulfiram-Induced Toxicity
A study investigated the protective effects of N-acetyl-L-cysteine against disulfiram-induced oxidative stress in V79 cells. Pre-treatment with N-acetyl-L-cysteine restored cell viability and reduced pro-apoptotic activity, demonstrating its potential as a protective agent in toxicological contexts .
Case Study 2: Metabolism of Halopropanes
Research on the metabolism of halopropanes identified N-Acetyl-S-(2-hydroxypropyl)cysteine as a significant urinary metabolite. This finding underscores its relevance in understanding the toxicokinetics of halogenated compounds and their metabolites in biological systems .
Summary Table of Applications
Mechanism of Action
The mechanism of action of N-Acetyl-S-(2-hydroxypropyl)cysteine Dicyclohexylammonium Salt involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-DL-cysteine: Another acetylated cysteine derivative with similar detoxification properties.
S-(Trichlorovinyl)-L-cysteine: A metabolite of trichloroethylene with similar detoxification pathways.
N-Carbobenzoxy-S-phenyl-L-cysteine Methyl Ester: A cysteine derivative used in peptide synthesis.
Biological Activity
N-Acetyl-S-(2-hydroxypropyl)cysteine Dicyclohexylammonium Salt (N-Ac-HPC) is a compound derived from cysteine, notable for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C20H38N2O4S
- Molecular Weight : 402.6 g/mol
- Chemical Structure : The compound contains an acetyl group attached to the sulfur atom of cysteine, along with a hydroxypropyl group, which influences its solubility and biological activity.
N-Ac-HPC exhibits several mechanisms of action that contribute to its biological effects:
- Antioxidant Activity : Similar to other cysteine derivatives, N-Ac-HPC acts as a precursor to glutathione, a critical antioxidant in the body. This property helps in reducing oxidative stress by scavenging free radicals.
- Detoxification : The compound is involved in the detoxification processes, particularly in conjugating with electrophilic compounds to form mercapturic acids, which are then excreted from the body .
- Anti-inflammatory Effects : It may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and promoting anti-inflammatory mediators.
Antioxidant Properties
N-Ac-HPC has demonstrated significant antioxidant properties, similar to those of N-acetylcysteine (NAC). Studies indicate that it can reduce oxidative stress markers in various cell types. For instance, it has been shown to protect V79 cells against oxidative damage induced by disulfiram .
Cytotoxicity and Protective Effects
Research indicates that N-Ac-HPC exhibits protective effects against cytotoxic agents. In studies involving liver cells exposed to toxic substances, the compound was found to mitigate cell death and preserve cellular integrity by enhancing glutathione levels .
Case Studies and Research Findings
- Protective Effects Against Hepatotoxicity :
- Anti-inflammatory Activity :
- Detoxification Studies :
Summary of Biological Activities
Q & A
Q. What are the primary biochemical applications of this compound in studying cysteine metabolism?
The compound serves as a critical tool for probing cysteine-dependent metabolic pathways, particularly in redox regulation and detoxification. Its structure mimics endogenous thiols, allowing it to act as a substrate or inhibitor in enzymatic assays. For example, it facilitates the study of glutathione transferase activity and acrolein detoxification pathways. Researchers often use it to quantify oxidative stress biomarkers in biological samples via LC-MS/MS .
Q. What synthetic methods are recommended for preparing high-purity samples?
Synthesis typically involves acetylation of cysteine derivatives followed by conjugation with hydroxypropyl groups. A common route includes:
- Step 1 : Reacting L-cysteine with a hydroxypropylating agent (e.g., epoxide derivatives) under basic conditions.
- Step 2 : Acetylation using acetic anhydride in pyridine.
- Step 3 : Salt formation with dicyclohexylamine for stability. Purity (>95%) is confirmed via HPLC, and storage at -20°C prevents degradation .
Q. Which analytical techniques are optimal for characterizing this compound?
- HPLC : For purity assessment and separation of diastereomers.
- Mass Spectrometry (MS) : Quantification in biological matrices using stable isotope-labeled analogs (e.g., deuterated forms) as internal standards.
- NMR : Structural confirmation, particularly for distinguishing stereoisomers.
- FT-IR : Functional group validation (e.g., thiol, acetyl groups) .
Q. How should researchers handle storage and stability?
Store at -20°C in airtight, light-protected containers. The dicyclohexylammonium salt form enhances stability compared to free acids. Avoid repeated freeze-thaw cycles and exposure to moisture, which can hydrolyze the acetyl group .
Advanced Research Questions
Q. How do stable isotope-labeled derivatives improve quantification in mass spectrometry?
Deuterated analogs (e.g., D₆-labeled hydroxypropyl chains) serve as internal standards to correct for matrix effects and ionization efficiency variations. For instance, co-eluting labeled and unlabeled compounds enable precise ratio-based quantification, reducing variability in biomarker studies (e.g., acrolein exposure assessment) .
Q. How can contradictory data on enzymatic inhibition kinetics be resolved?
Contradictions often arise from assay conditions (pH, co-factors) or isomer interference. Mitigation strategies include:
- Isomer-Specific Analysis : Use chiral chromatography to separate diastereomers.
- Control for Redox State : Include reducing agents (e.g., DTT) to maintain thiol integrity.
- Kinetic Modeling : Apply Michaelis-Menten or allosteric models to account for cooperative effects .
Q. What methodologies optimize reaction conditions for studying redox modulation?
- Buffer Selection : Use phosphate or Tris buffers (pH 7.4) to mimic physiological conditions.
- Temperature Control : Maintain 37°C for in vitro cellular studies.
- Co-Factor Supplementation : Add NADPH or glutathione to sustain enzymatic activity.
- Real-Time Monitoring : Employ fluorescent probes (e.g., ThioGlo-1) for dynamic thiol/disulfide tracking .
Q. How should statistical approaches be tailored for biomarker analysis in complex matrices?
- Normalization : Use creatinine-adjusted urinary levels to account for dilution.
- Multivariate Regression : Control for confounders (e.g., smoking status, age).
- Limit of Detection (LOD) : Validate via serial dilution in pooled matrices. Example: In tobacco exposure studies, LC-MS/MS data normalized to 3-hydroxycotinine levels improve biomarker reliability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
